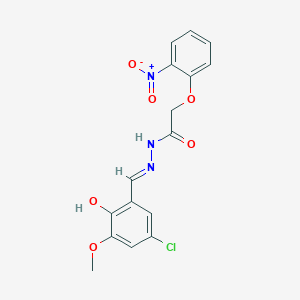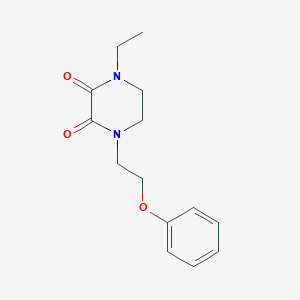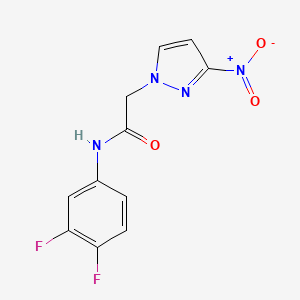
N'-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide, also known as CHM-1, is a chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of N'-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide is not fully understood, but it has been hypothesized to work through multiple pathways. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, N'-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been found to modulate the immune system, leading to reduced inflammation. It has also been found to disrupt the cell membrane of certain bacteria, leading to their death.
Biochemical and Physiological Effects
N'-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been found to have various biochemical and physiological effects in animal models. It has been found to reduce tumor growth and proliferation, reduce inflammation, and inhibit the growth of certain bacteria. Additionally, N'-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been found to have antioxidant properties, leading to reduced oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide in lab experiments is its specificity for certain enzymes and pathways. This allows for targeted studies on specific diseases or conditions. Additionally, N'-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been found to have low toxicity in animal models, making it a safer option for lab experiments. However, one limitation of using N'-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N'-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to fully understand its mechanism of action and efficacy in different types of cancer. Additionally, N'-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been found to have anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of various inflammatory and infectious diseases. Further studies are needed to determine its efficacy in these areas. Finally, the synthesis method of N'-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide can be further optimized to increase yield and purity, making it more accessible for research purposes.
Conclusion
In conclusion, N'-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide is a chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent. Its synthesis method has been optimized to yield high purity and high yield of N'-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide. N'-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and bacterial infections. Its mechanism of action is not fully understood, but it has been found to work through multiple pathways. N'-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has various biochemical and physiological effects in animal models, including reducing tumor growth and proliferation, reducing inflammation, and inhibiting the growth of certain bacteria. While there are limitations to using N'-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide in lab experiments, its specificity and low toxicity make it a promising candidate for future research.
Synthesemethoden
The synthesis of N'-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide involves the reaction of 5-chloro-2-hydroxy-3-methoxybenzaldehyde with 2-nitrophenol in the presence of acetic anhydride and anhydrous sodium acetate. The resulting product is then reacted with hydrazine hydrate to yield N'-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide. This synthesis method has been optimized to yield high purity and high yield of N'-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide.
Wissenschaftliche Forschungsanwendungen
N'-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been studied for its potential as a therapeutic agent in various diseases. It has been found to have anti-cancer properties, specifically in inhibiting the growth and proliferation of cancer cells. N'-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has also been studied for its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models. Additionally, N'-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been found to have anti-microbial properties, specifically in inhibiting the growth of certain bacteria.
Eigenschaften
IUPAC Name |
N-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylideneamino]-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O6/c1-25-14-7-11(17)6-10(16(14)22)8-18-19-15(21)9-26-13-5-3-2-4-12(13)20(23)24/h2-8,22H,9H2,1H3,(H,19,21)/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWZPHAXYOLMBI-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NNC(=O)COC2=CC=CC=C2[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=N/NC(=O)COC2=CC=CC=C2[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorobenzyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B6086749.png)
![ethyl {1-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-2-piperidinyl}acetate](/img/structure/B6086753.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B6086760.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-5-benzyl-6-methyl-4(3H)-pyrimidinone](/img/structure/B6086766.png)
![ethyl N-({3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-beta-alaninate](/img/structure/B6086767.png)


![3-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}carbonyl)-1-methyl-4(1H)-quinolinone](/img/structure/B6086781.png)
![{1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol](/img/structure/B6086793.png)
![1-[(6-methyl-2-pyridinyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6086800.png)
amino]methyl}phenyl)-2-imidazolidinone](/img/structure/B6086803.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6086822.png)
![2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6086826.png)